Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate

説明

特性

IUPAC Name |

benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c21-17(19-15-9-4-5-10-15)16-11-6-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSLEZJQBNJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

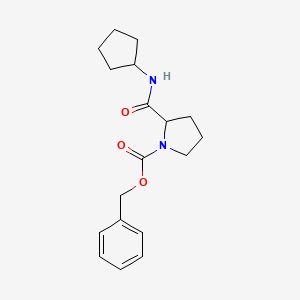

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate: A Technical Guide

Executive Summary

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate (commonly referred to as Cbz-Pro-cyclopentylamide) is a highly versatile, protected peptidomimetic building block. Structurally, it consists of a proline core protected by a carboxybenzyl (Cbz) group at the N-terminus, with its carboxylic acid functionalized into a cyclopentylamide. This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and step-by-step synthetic workflows, designed to support medicinal chemists and drug development professionals in utilizing this intermediate for protease inhibitor discovery.

Structural and Physicochemical Characterization

To effectively integrate this building block into a drug discovery pipeline, researchers must first understand its baseline physicochemical parameters. The combination of the aromatic Cbz group and the aliphatic cyclopentyl ring significantly influences the molecule's lipophilicity and solubility profile.

Quantitative Physicochemical Data

The following parameters are synthesized from predictive models and structural databases[1].

| Property | Value | Causality / Implication for Research |

| Chemical Formula | C₁₈H₂₄N₂O₃ | Baseline composition for mass spectrometry (Exact Mass: 316.1787 Da). |

| Molecular Weight | 316.40 g/mol | Falls well within Lipinski’s Rule of 5, making it an ideal fragment for oral drug design. |

| LogP (Estimated) | ~3.2 | Driven by the benzyl and cyclopentyl rings. Highly soluble in organic solvents (DCM, EtOAc, DMF); poorly soluble in water. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Contributed by the carbamate and amide oxygen/nitrogen atoms. Suggests excellent membrane permeability. |

| H-Bond Donors | 1 | The amide NH group is available for hydrogen bonding within target protein pockets. |

| H-Bond Acceptors | 3 | The carbamate C=O, amide C=O, and carbamate oxygen can act as acceptors. |

| Rotatable Bonds | 5 | Provides enough flexibility to adapt to binding pockets while the proline core maintains overall rigidity. |

Expertise Insight: Conformational Isomerism (Rotamers)

A critical structural feature of N-acyl prolines, including Cbz-protected derivatives, is the cis-trans isomerization around the carbamate (N-CO) bond[2]. In solution, the steric bulk of the Cbz group forces the pyrrolidine ring into an equilibrium of rotamers[3].

Analytical impact: This phenomenon is readily observable in ¹H and ¹³C NMR spectroscopy. Signals corresponding to the benzyl CH₂ protons or the proline alpha-proton often appear as broad or doubled peaks at room temperature[4]. Understanding this dynamic is crucial; inexperienced researchers often misinterpret these doubled peaks as impurities or diastereomeric mixtures, when they are simply a hallmark of the restricted rotation of the Cbz-Pro bond.

Mechanistic Role in Peptidomimetic Drug Design

Why functionalize a proline core with a cyclopentylamide?

In the design of inhibitors for serine or cysteine proteases—such as Asparagine Endopeptidase (AEP), Prolyl Endopeptidase (PEP), or Dipeptidyl Peptidase-4 (DPP-4)—the proline ring acts as a conformational restrictor that mimics the natural substrate's trajectory[5]. The S1' binding pocket of these enzymes often favors hydrophobic, bulky residues. The cyclopentyl ring perfectly maps to these hydrophobic subpockets, providing a significant boost in binding affinity and steric occlusion compared to linear alkyl chains[5].

Furthermore, the Cbz group serves a dual purpose: it acts as an orthogonal protecting group during peptide synthesis, and its intrinsic lipophilicity allows the intermediate to be used directly in early-stage in vitro cell-permeability assays without premature degradation.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Synthesis via T3P-Mediated Amide Coupling

Causality of Reagent Choice: While HATU or EDC/HOBt are standard coupling agents, Propanephosphonic Acid Anhydride (T3P) is selected for this workflow due to its exceptionally low rate of epimerization at the proline alpha-carbon and the ease of workup, as its byproducts are entirely water-soluble[6].

Step-by-Step Methodology:

-

Preparation: Dissolve Cbz-Pro-OH (1.0 eq) and cyclopentylamine (1.1 eq) in anhydrous ethyl acetate (EtOAc) under a nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to act as a proton scavenger and activate the carboxylic acid.

-

Coupling: Cool the mixture to 0 °C using an ice bath. Add T3P (50 wt% in EtOAc, 1.2 eq) dropwise. Causality: Cooling controls the exothermic activation of the carboxylic acid, preventing side reactions and thermal degradation[6].

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Self-Validating Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) solvent system. The disappearance of the strongly UV-active starting material (Cbz-Pro-OH) confirms reaction completion.

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. The T3P byproducts partition entirely into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target intermediate.

Protocol 2: Cbz Deprotection via Hydrogenolysis

Causality of Reagent Choice: The Cbz group is cleanly removed via catalytic hydrogenation, leaving the cyclopentylamide intact and exposing the secondary amine of the pyrrolidine ring for subsequent N-terminal functionalization.

Step-by-Step Methodology:

-

Preparation: Dissolve the Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate intermediate in HPLC-grade methanol (MeOH).

-

Inert Purge: Purge the reaction flask thoroughly with Argon. Causality: Palladium on carbon (Pd/C) is highly pyrophoric when exposed to methanol vapors and atmospheric oxygen; an inert atmosphere is mandatory for laboratory safety.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the intermediate).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

-

Self-Validating Checkpoint: Perform LC-MS analysis on a crude aliquot. The mass spectrum must show the complete disappearance of the m/z 317.2 [M+H]⁺ peak and the emergence of the deprotected product at m/z 183.1[M+H]⁺.

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield the free amine (N-cyclopentylpyrrolidine-2-carboxamide).

Visualizations

Synthetic workflow for the preparation and deprotection of the target intermediate.

Integration of the proline-cyclopentylamide building block into a protease inhibitor pipeline.

References

-

[1] Title: N-cyclopentyl amide | C5H10N- | CID 21450377 - PubChem - NIH. Source: nih.gov. URL: 1

-

[6] Title: Propanephosphonic Acid Anhydride (T3P ® ) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Source: thieme-connect.com. URL: 6

-

[5] Title: Discovery of Orally Available and Brain Penetrant AEP Inhibitors - ACS Publications. Source: acs.org. URL: 5

-

[2] Title: A proton magnetic resonance study of the influence of the solvent on the rotation about the carbamate amide bond in N-(benzyloxycarbonyl)-L-proline t-butyl ester. Source: researchgate.net. URL: 2

-

[3] Title: SUPPORTING INFORMATION Chemical Tools to Detect and Inhibit IgA1 Proteases in Haemophilus influenzae. Source: biorxiv.org. URL: 3

-

[4] Title: Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation. Source: nih.gov. URL: 4

Sources

- 1. N-cyclopentyl amide | C5H10N- | CID 21450377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Unlocking the Pyrrolidine-1-Carboxylate Scaffold: A Technical Guide to Its Biological Targets, Mechanistic Pathways, and Experimental Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the Pyrrolidine Core

In modern medicinal chemistry, the pyrrolidine-1-carboxylate (and its closely related carboxamide/carbamate derivatives) is not merely a structural linker; it is a highly privileged pharmacophore. Its utility stems from a unique combination of conformational restriction, tunable basicity, and the ability to strictly control stereochemistry at the α -carbon. By locking the molecular conformation, the pyrrolidine ring minimizes the entropic penalty upon target binding, thereby drastically improving binding affinity and target selectivity.

As a Senior Application Scientist, I have observed that successful drug design utilizing this scaffold relies on understanding the precise causality between the pyrrolidine's stereoelectronic properties and the architecture of the target protein's binding pocket. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for three highly distinct, clinically validated biological targets of pyrrolidine derivatives: Enoyl-Acyl Carrier Protein Reductase (InhA) , Sphingosine Kinase 2 (SphK2) , and Dipeptidyl Peptidase-4 (DPP-4) .

Target 1: Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

Mechanistic Causality: Bypassing KatG Resistance

The frontline tuberculosis drug Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an INH-NAD adduct that inhibits InhA. However, clinical resistance predominantly arises from KatG mutations[1].

Pyrrolidine carboxamides act as direct InhA inhibitors , completely circumventing the need for KatG activation[2]. Crystallographic studies reveal that these derivatives induce a specific "Y158-in" conformation within the InhA active site[3]. The pyrrolidine core structurally mimics the transition state of the enoyl-ACP substrate, projecting its hydrophobic substituents deep into the expanded hydrophobic substrate-binding cavity (Site II) of InhA, while the carboxamide moiety forms critical hydrogen bonds with the 2'-hydroxyl of the NAD+ ribose[4].

Mechanism of InhA direct inhibition bypassing KatG mutation resistance.

Self-Validating Protocol: In Vitro InhA Kinetic Inhibition Assay

To validate the efficacy of a novel pyrrolidine carboxamide, one must measure the consumption of NADH, which correlates directly with InhA enzymatic activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Reconstitute recombinant M. tuberculosis InhA to a working concentration of 10 nM.

-

Inhibitor Incubation: In a 96-well UV-transparent microplate, add the pyrrolidine derivative (serial dilutions from 100 μ M to 1 nM) to the InhA solution. Incubate at 25°C for 30 minutes to allow for slow-onset tight binding.

-

Substrate Addition: Initiate the reaction by adding 250 μ M NADH and 50 μ M 2-trans-dodecenoyl-CoA (the enoyl substrate).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation to NAD+) using a microplate reader for 10 minutes at 15-second intervals.

-

Data Analysis: Calculate the initial velocity ( V0 ) for each well. Plot fractional activity ( Vi/V0 ) against inhibitor concentration to determine the IC50 . A self-validating control must include Triclosan as a positive reference standard.

Target 2: Sphingosine Kinase 2 (SphK2) in Lipid Signaling

Mechanistic Causality: Tuning the Sphingolipid Rheostat

Sphingosine Kinases (SphK1 and SphK2) phosphorylate pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P)[5]. This balance is known as the "sphingolipid rheostat." Overactive SphK2 is implicated in various cancers and inflammatory diseases.

The development of the pyrrolidine-based inhibitor SLR080811 represented a breakthrough in SphK2 selectivity[6]. Why use a pyrrolidine ring here? The pyrrolidine scaffold replaces the highly basic and metabolically unstable amidine group found in earlier generations. More critically, the inhibitory effect is highly dependent on the strict (S)-stereochemistry at the α -carbon of the pyrrolidine ring; the (R)-enantiomer is virtually inactive[5]. The pyrrolidine acts as a spatial mimic of the sphingosine polar head, orienting the lipophilic tail perfectly into the SphK2 substrate channel while avoiding the SphK1 active site[7].

The sphingolipid rheostat and selective SphK2 blockade by pyrrolidine derivatives.

Self-Validating Protocol: LC-MS/MS SphK2 Activity Assay

Because S1P lacks a strong chromophore, mass spectrometry is the gold standard for validating SphK2 inhibition.

Step-by-Step Methodology:

-

Enzyme Reaction: In a siliconized microtube, combine 10 ng of recombinant human SphK2, 10 μ M D-erythro-sphingosine, and the pyrrolidine inhibitor in kinase buffer (20 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM β -mercaptoethanol, 1 mM EDTA, 5 mM MgCl 2 ).

-

ATP Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 20 minutes.

-

Quenching & Extraction: Quench the reaction by adding 100 μ L of methanol containing 10 pmol of C17-S1P as an internal standard. Add 200 μ L of chloroform and 100 μ L of 1M KCl. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate phases.

-

LC-MS/MS Analysis: Extract the lower organic phase, evaporate under nitrogen, and reconstitute in mobile phase. Inject into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode, tracking the transition of S1P ( m/z 380.3 → 264.3) and C17-S1P ( m/z 366.3 → 250.3).

-

Validation: Calculate the ratio of S1P to the internal standard. A successful SphK2-selective pyrrolidine inhibitor will show a dose-dependent reduction in S1P without affecting a parallel SphK1 counter-screen.

Target 3: Dipeptidyl Peptidase-4 (DPP-4) in Metabolic Regulation

Mechanistic Causality: Anchoring the S1 and S2 Subsites

DPP-4 inhibitors (gliptins) are a cornerstone of Type 2 Diabetes management, functioning by preventing the degradation of incretin hormones (GLP-1 and GIP)[8]. Teneligliptin is a highly potent DPP-4 inhibitor featuring a unique "J-shaped" conformation driven by a pyrrolidine-1-carboxylate intermediate that is ultimately linked to a thiazolidine ring[9].

The causality behind its extreme potency ( IC50 ~ 1 nM) lies in how the pyrrolidine core interacts with the DPP-4 active site[10]. The five-consecutive-ring structure anchors the molecule tightly. The pyrrolidine nitrogen forms a critical salt bridge with the Glu205/Glu206 residues in the S2 subsite, while the adjacent structural motifs occupy the hydrophobic S1 pocket. This dual-anchoring mechanism results in an exceptionally long dissociation half-life, providing sustained 24-hour glycemic control[8].

Step-by-step fluorometric workflow for validating DPP-4 inhibition.

Self-Validating Protocol: Fluorometric DPP-4 Cleavage Assay

To validate the binding durability of a pyrrolidine-based DPP-4 inhibitor, a continuous fluorometric assay utilizing a fluorogenic peptide substrate is required.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA). Prepare the fluorogenic substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin) at 50 μ M.

-

Enzyme-Inhibitor Pre-incubation: In a black, flat-bottom 96-well plate, mix 10 μ L of recombinant human DPP-4 (final concentration 0.5 ng/mL) with 10 μ L of the pyrrolidine inhibitor (e.g., Teneligliptin) at various concentrations. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 80 μ L of the H-Gly-Pro-AMC substrate solution to all wells.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the release of free AMC at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

Validation: The cleavage of the Gly-Pro bond by active DPP-4 releases highly fluorescent AMC. Calculate the slope of the linear phase of the fluorescence-time curve. The self-validating control must show complete suppression of fluorescence in the presence of 100 nM Teneligliptin.

Quantitative Data Presentation

The table below consolidates the pharmacokinetic and pharmacodynamic parameters of the representative pyrrolidine-based compounds discussed in this guide, highlighting the versatility of the scaffold across distinct biological targets.

| Biological Target | Representative Compound | Scaffold Feature | Primary Activity Metric | Selectivity Profile | Clinical / Preclinical Status |

| InhA (M. tuberculosis) | Pyrrolidine Carboxamide (d6) | Carboxamide linked to pyrrolidine | IC50 ≈ 10.05 μ M | Highly selective for mycobacterial ENR | Preclinical (Lead Optimization) |

| SphK2 (Human) | SLR080811 | (S)- α -carbon stereocenter | Ki ≈ 1.3 μ M | 10-fold selective over SphK1 | Preclinical (In vivo tool compound) |

| DPP-4 (Human) | Teneligliptin | Pyrrolidine linked to thiazolidine | IC50 ≈ 1.0 nM | >160-fold over DPP-8/DPP-9 | Approved (Type 2 Diabetes) |

Sources

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teneligliptin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. apexbt.com [apexbt.com]

Preliminary In-Vitro Screening Guide for Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate

Executive Summary

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate—structurally recognized as Cbz-Pro-cyclopentylamide—is a synthetic proline derivative. Molecules built upon the Cbz-Pro scaffold are classically investigated as inhibitors of proline-specific serine proteases, most notably Prolyl Oligopeptidase (POP, also known as PREP)[1]. POP is a highly conserved cytosolic enzyme responsible for the post-proline cleavage of small neuropeptides (e.g., Substance P, arginine-vasopressin) and has emerged as a high-value therapeutic target for neurodegenerative diseases, cognitive disorders, and neuroinflammation[2].

This technical guide outlines a robust, self-validating in-vitro screening cascade designed to evaluate the inhibitory potency, enzymatic selectivity, and preliminary cellular safety of this specific compound.

Mechanistic Rationale & Target Biology

The structural architecture of Cbz-Pro-cyclopentylamide is highly optimized to exploit the unique topography of the POP active site[3]:

-

P2/P3 Subsites: The benzyloxycarbonyl (Cbz) protecting group provides the necessary hydrophobic bulk to anchor the molecule within the S2/S3 pockets of the enzyme[4].

-

P1 Subsite: The pyrrolidine ring (proline core) acts as a structural mimic of the natural substrate's proline residue, fitting precisely into the highly restricted S1 pocket[3].

-

P1' Subsite: The cyclopentylamide group extends into the S1' pocket. Unlike highly reactive covalent warheads (e.g., aldehydes or nitriles) found in first-generation inhibitors like Cbz-Pro-prolinal[4], the bulky cyclopentylamide moiety likely drives non-covalent, competitive inhibition. This reduces the risk of irreversible off-target toxicity.

Fig 1. Mechanism of Prolyl Oligopeptidase (POP) inhibition by the test compound.

Primary In-Vitro Screening Cascades

To rigorously validate the compound, we employ a three-phase screening methodology. Every protocol is designed with internal controls to ensure data integrity and reproducibility.

Phase 1: Primary Enzymatic Screen (POP Inhibition)

Objective: Determine the half-maximal inhibitory concentration ( IC50 ) against recombinant human POP.

Causality & Design: POP contains a highly reactive cysteine residue (Cys255) situated near the catalytic triad. Oxidation of this residue dramatically alters the enzyme's conformation and reduces catalytic efficiency. Therefore, the assay buffer must contain a reducing agent like Dithiothreitol (DTT) to maintain the enzyme in its active state and prevent false-negative inhibition profiles[2].

Step-by-Step Protocol:

-

Buffer Preparation: Prepare the assay buffer containing 0.1 M Na/K phosphate (pH 7.0), 1 mM EDTA, and 1 mM DTT.

-

Enzyme Activation: Pre-incubate recombinant human POP (0.01 U/mL final concentration) with the assay buffer at 30°C for 15 minutes.

-

Compound Addition: Add Cbz-Pro-cyclopentylamide in a 10-point dose-response series (e.g., 0.1 nM to 100 μM, maintaining 1% final DMSO). Include a vehicle control (1% DMSO) to establish baseline activity, and a positive control (e.g., KYP-2047 or Cbz-Pro-prolinal) to validate assay sensitivity[2]. Incubate for 15 minutes at 30°C.

-

Substrate Cleavage: Initiate the reaction by adding the specific fluorogenic substrate Z-Gly-Pro-AMC (25 μM final concentration).

-

Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Self-Validation: Ensure the reaction velocity remains strictly linear over the 30-minute window. Calculate the IC50 using non-linear regression (four-parameter logistic equation).

Phase 2: Selectivity Profiling (DPP4 and FAP)

Objective: Ensure the compound does not cross-react with other proline-specific peptidases, specifically Dipeptidyl Peptidase-4 (DPP4) and Fibroblast Activation Protein (FAP).

Causality & Design: DPP4 is a critical systemic regulator of glucose metabolism (responsible for cleaving GLP-1). Off-target inhibition of DPP4 by a CNS-targeted POP inhibitor could induce severe metabolic dysregulation[4]. FAP is heavily involved in extracellular matrix remodeling; cross-reactivity here indicates poor S1' pocket specificity.

Step-by-Step Protocol:

-

DPP4 Assay: Utilize recombinant human DPP4 and the substrate Gly-Pro-AMC. Note: Because DPP4 is a strict exopeptidase requiring a free N-terminus, the Z-protecting group used in the POP assay must be omitted[4]. Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/mL BSA.

-

FAP Assay: Utilize recombinant human FAP and the substrate Z-Gly-Pro-AMC. Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl.

-

Execution: Follow the identical compound incubation and kinetic readout steps detailed in Phase 1.

-

Self-Validation: Calculate the Selectivity Index (SI) = IC50(Off−target)/IC50(POP) . An SI > 100 is the standard threshold required for lead progression.

Phase 3: Cell Viability & Cytotoxicity

Objective: Assess the general cytotoxicity of the compound in a relevant neural cell line.

Causality & Design: Because POP inhibitors are primarily intended for CNS indications, human neuroblastoma cell lines (e.g., SH-SY5Y) provide a highly relevant metabolic and cellular background. We utilize an ATP-quantification assay (CellTiter-Glo) because it provides a direct, rapid measure of metabolically active cells, avoiding the redox-interference artifacts frequently observed with traditional colorimetric MTT assays.

Step-by-Step Protocol:

-

Seeding: Seed SH-SY5Y cells in 96-well opaque-walled plates at a density of 10,000 cells/well. Incubate at 37°C (5% CO2 ) for 24 hours to allow for adherence.

-

Treatment: Treat the cells with Cbz-Pro-cyclopentylamide across a broad concentration gradient (1 μM to 200 μM) for 48 hours.

-

Lysis & Readout: Add an equal volume of CellTiter-Glo reagent to each well. Lyse the cells on an orbital shaker for 10 minutes to stabilize the luminescent signal, then measure luminescence.

-

Self-Validation: Calculate the CC50 (the concentration reducing cell viability by 50% relative to the vehicle control).

Fig 2. Sequential in-vitro screening cascade for POP inhibitor candidates.

Data Presentation & Interpretation

Quantitative data generated from the screening cascade must be synthesized to evaluate the compound's therapeutic window. Below is a representative data matrix demonstrating the ideal profile required for Cbz-Pro-cyclopentylamide to advance in the drug development pipeline.

| Assay / Target | Readout Metric | Target Threshold Value | Interpretation of Ideal Result |

| POP (Human) | IC50 | < 500 nM | Primary on-target efficacy confirmed. Compound successfully binds S1/S1' pockets. |

| DPP4 (Human) | IC50 | > 50 μM | Excellent selectivity (SI > 100); low risk of GLP-1 related metabolic side effects. |

| FAP (Human) | IC50 | > 50 μM | Good S1' pocket specificity; no interference with extracellular matrix remodeling. |

| SH-SY5Y Cells | CC50 | > 100 μM | Favorable in-vitro safety profile; cytotoxicity occurs only at concentrations far exceeding the effective dose. |

By systematically evaluating Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate through this targeted cascade, researchers can confidently establish its structure-activity relationship (SAR) profile. The integration of kinetic enzymatic assays with rigorous selectivity profiling ensures that only highly specific, non-toxic POP inhibitors advance to in-vivo pharmacokinetic and behavioral testing.

References

-

Lawandi, J., Gerber-Lemaire, S., Juillerat-Jeanneret, L., & Moitessier, N. (2010). Inhibitors of prolyl oligopeptidases for the therapy of human diseases: defining diseases and inhibitors. Journal of Medicinal Chemistry, 53(9), 3423-3438.[Link]

-

De Cesco, S., Deslandes, S., Therrien, E., Levan, D., Cuillerier, M., Juillerat-Jeanneret, L., & Moitessier, N. (2012). Virtual Screening and Computational Optimization for the Discovery of Covalent Prolyl Oligopeptidase Inhibitors with Activity in Human Cells. Journal of Medicinal Chemistry, 55(14), 6306–6315.[Link]

-

Fajtová, P., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 12, 772354.[Link]

-

Kaushik, S., & Singh, N. (2011). Structural Analysis of Prolyl Oligopeptidases Using Molecular Docking and Dynamics. PLoS ONE, 6(11), e26251.[Link]

Sources

- 1. Inhibitors of prolyl oligopeptidases for the therapy of human diseases: defining diseases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]

- 3. journals.plos.org [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

The Cyclopentyl Advantage: Thermodynamic and Structural Drivers of Binding Affinity in Drug Design

Introduction: The Spatial Geometry of the Cyclopentyl Moiety

In the landscape of structure-based drug design, the optimization of a ligand's binding affinity relies heavily on the precise geometric and thermodynamic matching between the small molecule and the target protein's binding pocket. The cyclopentyl group—a five-membered aliphatic ring (C5H9)—has emerged as a privileged moiety in medicinal chemistry. Unlike highly flexible linear alkyl chains that suffer massive entropic penalties upon binding, or rigid, planar aromatic rings that lack three-dimensional volume, the cyclopentyl group adopts non-planar "envelope" or "half-chair" conformations. This unique steric bulk allows it to perfectly occupy deep, spherical hydrophobic pockets, driving nanomolar and picomolar affinities across various target classes, including kinases, G-protein coupled receptors (GPCRs), and transporters[1].

Thermodynamic Causality: Entropy, Enthalpy, and Desolvation

The enhancement of binding affinity ( ΔG ) by a cyclopentyl group is strictly governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The substitution of an acyclic chain with a cyclopentyl ring triggers two primary thermodynamic mechanisms:

-

Entropic Gains ( −TΔS<0 ): Acyclic groups (e.g., butyl or isopropyl) possess multiple rotatable bonds, existing as an ensemble of microstates in solution. Binding to a rigid protein pocket restricts these bonds, resulting in a severe loss of conformational entropy. The pre-organized, cyclic nature of the cyclopentyl group minimizes this penalty. Furthermore, the lipophilic volume of the cyclopentyl ring efficiently displaces highly ordered, high-energy water molecules from hydrophobic protein cavities into the bulk solvent, yielding a massive classical entropic gain[1].

-

Enthalpic Gains ( ΔH<0 ): The sp3-hybridized carbons of the cyclopentyl ring project optimally in three dimensions, allowing them to form extensive, close-contact van der Waals (vdW) interactions with hydrophobic amino acid side chains (e.g., Leucine, Valine, Isoleucine)[2].

Figure 1: Thermodynamic pathways driving enhanced binding affinity via cyclopentyl substitution.

Structural Case Studies in Oncology and Receptor Pharmacology

JAK1/2 Inhibition: The Hydrophobic Grotto

Ruxolitinib, a first-in-class JAK1/2 inhibitor used for myeloproliferative neoplasms, features a critical cyclopentyl group that dictates its high affinity ( −8.3 kcal/mol for JAK1)[3]. Structural analyses reveal that the cyclopentyl moiety resides entirely within the hydrophobic "grotto" of the kinase JH1 domain[3]. The stabilization of the ligand in this cavity is driven almost exclusively by hydrophobic interactions, with the cyclopentyl ring making precise contacts that anchor the pyrrolopyrimidine core to the hinge region[3]. Removal of this chiral cyclopentyl center drastically reduces the target residence time and overall inhibitory activity[4].

CDK4/6 Inhibition: The Selectivity Anchor

Palbociclib and Ribociclib, FDA-approved CDK4/6 inhibitors for breast cancer, utilize a cyclopentyl group to achieve exquisite kinase selectivity[5]. In Palbociclib, the cyclopentyl group at the N-8 position of the pyrido[2,3-d]pyrimidin-7-one scaffold projects deep into a hydrophobic pocket specific to CDK4 and CDK6[5]. This structural feature prevents binding to other off-target cyclin-dependent kinases, providing a high pIC50 (~7.95) and minimizing off-target toxicity[5].

Mutant EGFR Inhibition: The Hydrophobic Clamp

In the development of inhibitors targeting the EGFR L858R/T790M double mutation, the size of the hydrophobic substituent at the N-9 position of the purine scaffold was found to strictly govern potency[2]. Substituting an isopropyl group with a cyclopentyl group increased inhibitory activity by approximately 1000-fold[2]. Crystallographic data demonstrated that the cyclopentyl ring is sandwiched between the side-chains of Leu718, Val726, and Leu844, forming a "hydrophobic clamp"[2]. Expanding the ring to a cyclohexyl group caused steric clashes, reducing bioactivity and proving the precise spatial requirement of the five-membered ring[2].

Quantitative Structure-Activity Relationship (SAR) Data

The strict spatial tolerances of hydrophobic pockets mean that even single-carbon additions or ring expansions can drastically alter binding affinity. The table below summarizes the effect of cycloalkyl ring size on target affinity across different protein classes.

| Target Protein | Scaffold Base | Substituent | Binding Affinity (IC50 / Ki) | Relative Potency |

| EGFR (L858R/T790M) | Purine N-9 | Methyl | ~10,000 nM | Baseline |

| EGFR (L858R/T790M) | Purine N-9 | Isopropyl | ~1,000 nM | 10x |

| EGFR (L858R/T790M) | Purine N-9 | Cyclopentyl | ~10 nM | 1000x (Optimal) |

| EGFR (L858R/T790M) | Purine N-9 | Cyclohexyl | ~50 nM | 200x |

| A3 Adenosine Receptor | 1,2,3-triazolyl | Cyclopentylmethyl | 1.3 nM ( Ki ) | Optimal |

| A3 Adenosine Receptor | 1,2,3-triazolyl | Cyclohexylmethyl | 20.8 nM ( Ki ) | 16-fold decrease |

(Data synthesized from EGFR kinase assays[2] and A3AR radioligand binding studies[6])

Experimental Protocols: A Self-Validating System for Affinity Profiling

To rigorously prove that a cyclopentyl group is responsible for a measured increase in binding affinity, researchers must utilize a self-validating experimental loop. This involves decoupling the thermodynamic parameters using Isothermal Titration Calorimetry (ITC) and proving structural causality via Site-Directed Mutagenesis.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality Focus: This protocol isolates the entropic ( −TΔS ) and enthalpic ( ΔH ) contributions, proving whether the cyclopentyl group's affinity gain is driven by desolvation (entropy) or optimized vdW contacts (enthalpy) compared to an acyclic analog.

-

Protein Preparation: Express the target kinase domain (e.g., EGFR L858R/T790M) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC). Dialyze the protein extensively against the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP).

-

Ligand Preparation: Prepare 100% DMSO stock solutions of the cyclopentyl-bearing ligand and its acyclic analog (e.g., an isopropyl derivative). Dilute both ligands into the exact same batch of dialysate used for the protein to a final concentration of 100 μ M. Ensure the final DMSO concentration in both the ligand and protein solutions is identical (exactly 2.0% v/v) to prevent massive heat-of-mixing artifacts.

-

ITC Execution: Load the purified protein (10 μ M) into the sample cell of a MicroCal PEAQ-ITC instrument. Load the ligand (100 μ M) into the titration syringe.

-

Titration Parameters: Set the instrument to 25°C. Perform 1 initial injection of 0.4 μ L (discarded during analysis), followed by 18 injections of 2.0 μ L each. Set the stirring speed to 750 rpm with a 150-second spacing between injections to allow the baseline to equilibrate.

-

Data Analysis: Integrate the injection peaks and subtract the background heats of dilution (obtained by titrating the ligand into buffer alone). Fit the binding isotherm using a one-set-of-sites model. A successful cyclopentyl optimization will yield a more favorable −TΔS and ΔH profile than the acyclic analog.

Protocol B: Structural Causality via Site-Directed Mutagenesis

Causality Focus: If the cyclopentyl group relies on a specific "hydrophobic clamp" (e.g., Val726 in EGFR), mutating this residue should disproportionately destroy the affinity of the cyclopentyl ligand compared to the acyclic baseline.

-

Mutagenesis: Use PCR-based site-directed mutagenesis to generate a mutant plasmid where the key interacting residue is mutated to a bulky aromatic (e.g., V726F) to induce a steric clash.

-

Expression & Purification: Isolate the mutant protein using the identical SEC protocol described in Protocol A.

-

Surface Plasmon Resonance (SPR): Immobilize the WT and V726F mutant proteins on separate flow cells of a CM5 sensor chip. Inject a concentration series (1 nM to 1 μ M) of the cyclopentyl ligand.

-

Validation: Calculate the Kd from the kinetic rate constants ( koff/kon ). If the cyclopentyl group's affinity is structurally dependent on that specific pocket, the Kd for the V726F mutant will increase by >100 -fold, validating the structure-activity relationship.

Figure 2: Self-validating experimental workflow for confirming cyclopentyl binding mechanisms.

References

-

Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. National Institutes of Health (NIH).[Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health (NIH).[Link]

-

2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. National Institutes of Health (NIH).[Link]

-

Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget.[Link]

-

Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. ChemRxiv.[Link]

-

hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. MDPI.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural insights into drug development strategy targeting EGFR T790M/C797S | Oncotarget [oncotarget.com]

- 3. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Function of benzyl carbamate protecting group in synthesis

An In-depth Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group in Synthesis

Executive Summary

The benzyl carbamate, commonly known as the Cbz or Z group, is a cornerstone of amine protection strategy in organic synthesis. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it revolutionized peptide chemistry by enabling controlled, stepwise synthesis[1][2]. Its enduring relevance in modern research and drug development stems from its robustness, ease of introduction, and the multiple, highly reliable methods available for its removal. This guide provides a detailed examination of the Cbz group, from its fundamental chemical principles and reaction mechanisms to field-proven experimental protocols and its strategic role in complex synthetic routes.

Historical Context & Significance

Prior to the 1930s, the controlled assembly of peptides was a formidable challenge. The introduction of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas was a watershed moment, providing the first truly effective and reversible Nα-protecting group for amino acids[2]. This innovation unlocked the ability to prevent unwanted side reactions at the N-terminus during peptide bond formation, paving the way for the first successful chemical synthesis of complex oligopeptides[1][3]. While newer protecting groups have since been developed, the Cbz group's unique stability and versatile cleavage options ensure its continued and widespread use in both academic and industrial settings[4][5].

The Chemistry of the Cbz Protecting Group

The Cbz group is a benzyloxycarbonyl moiety that converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate. This transformation is central to its function as a protecting group.

-

Core Structure and Mechanism of Protection : The protection strategy involves suppressing the nucleophilic and basic properties of the amine's nitrogen lone pair[1][6]. By acylating the amine with benzyl chloroformate, the lone pair becomes delocalized through resonance with the adjacent carbonyl group. This resonance stabilization renders the nitrogen non-nucleophilic, preventing it from participating in undesired coupling reactions[4][7].

-

Physicochemical Impact : A notable practical advantage of Cbz protection is that the resulting carbamate derivatives are often highly crystalline. This property frequently simplifies the purification of intermediates through recrystallization, a significant benefit in multi-step synthesis[4][8][].

Methodologies for Cbz Group Introduction (Protection)

The introduction of the Cbz group is typically a straightforward and high-yielding reaction. The most common reagent is benzyl chloroformate (Cbz-Cl), a commercially available but lachrymatory liquid that should be handled in a fume hood[10].

Reaction Conditions

The standard method for Cbz protection is the Schotten-Baumann reaction , which involves treating the amine with Cbz-Cl under basic aqueous conditions[3]. A base, such as sodium carbonate or sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction[3][11]. Maintaining an alkaline pH (typically 8-10) is critical; if the solution becomes too acidic, the Cbz-Cl can decompose, while excessively high pH can risk racemization of chiral centers in amino acids[8].

Alternative reagents that can offer different reactivity profiles include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu)[3][8]. Furthermore, non-alkaline conditions have been developed, such as using a catalytic amount of iodine or dodecatungstophosphoric acid, which can be advantageous for substrates sensitive to aqueous base[8][12].

Mechanism of Cbz Protection

The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The base present in the reaction mixture then neutralizes the generated HCl[3][11].

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of Glycine

This protocol is a representative example based on the classic Bergmann-Zervas method[13].

-

Dissolution : In a three-necked flask fitted with a mechanical stirrer, dissolve glycine (7.5 g, 0.1 mole) in 50 mL of 2 N sodium hydroxide solution. Cool the flask in an ice bath.

-

Reagent Addition : While stirring vigorously, simultaneously add benzyl chloroformate (17 g, 0.1 mole) and 25 mL of 4 N sodium hydroxide dropwise over 20-25 minutes, maintaining the temperature at 0-5 °C.

-

Reaction : After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes.

-

Work-up : Separate the layers and extract the aqueous layer once with diethyl ether to remove unreacted starting materials.

-

Acidification : Cool the aqueous layer in an ice bath and acidify to Congo red with concentrated HCl. A white precipitate of Cbz-glycine will form.

-

Isolation : Filter the precipitate, wash with small portions of cold water, and air-dry. The typical yield is 86-91%[13].

Methodologies for Cbz Group Removal (Deprotection)

The versatility of the Cbz group lies in the multiple reliable methods available for its cleavage. The choice of method depends on the overall molecular structure, specifically the presence of other sensitive functional groups.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection[11]. The reaction involves cleavage of the benzylic C-O bond.

-

Mechanism : The process occurs on the surface of a palladium catalyst. The benzylic C-O bond is reductively cleaved by hydrogen, generating an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to yield the free amine, with toluene and carbon dioxide as the only byproducts[3][11].

Caption: Cbz deprotection via catalytic hydrogenolysis.

-

Reagents and Conditions : The standard conditions involve stirring the Cbz-protected compound with a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) under an atmosphere of hydrogen gas (H₂) in a protic solvent like methanol or ethanol[14].

-

Catalytic Transfer Hydrogenation : Due to the safety hazards associated with using hydrogen gas and the pyrophoric nature of dry Pd/C, transfer hydrogenation has become a popular and safer alternative[15][16][17]. In this method, a hydrogen donor molecule provides the hydrogen in situ. Common donors include ammonium formate (HCOONH₄), formic acid, or cyclohexadiene, used with a palladium catalyst[15][17]. Recent advancements include microwave-assisted protocols and the use of safer, sol-gel supported palladium catalysts, which reduce reaction times and minimize metal leaching[16][17][18].

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

-

Setup : Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask.

-

Catalyst Addition : Carefully add 10% palladium on carbon (5-10 mol%) to the solution. Caution : The catalyst can be pyrophoric when dry; handle with care and ensure it remains wet with solvent[14].

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of H₂ (e.g., with a balloon).

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step[14].

Acidic Cleavage (Acidolysis)

The Cbz group can also be removed under strong acidic conditions, a method known as acidolysis. This approach is less common than hydrogenolysis due to its harshness but is valuable when the substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups)[8][11].

-

Mechanism : The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (SN2) or by unimolecular cleavage (SN1) to release the carbamic acid, which then decarboxylates[3].

-

Reagents and Conditions : A common reagent system is a solution of hydrogen bromide in acetic acid (HBr/HOAc)[8][11]. Other options include concentrated HCl, or Lewis acid systems like aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP), which can offer milder conditions and high selectivity[8][19]. Acid-mediated methods using isopropanol hydrochloride (IPA·HCl) are also gaining traction in industrial settings as a scalable, metal-free alternative[20].

Experimental Protocol: Cbz Deprotection by Acidolysis

This protocol is an example of a modern, scalable, metal-free method[20].

-

Setup : To a clean, dry reaction flask, add the Cbz-protected starting material (e.g., 50 g) and isopropanol hydrochloride (IPA·HCl, 1000 mL) at room temperature.

-

Reaction : Heat the reaction mass to 65-75 °C and maintain for 4 hours, monitoring for completion.

-

Solvent Removal : After the reaction is complete, cool the mixture to 45-55 °C and distill off the solvent under vacuum.

-

Isolation : Add ethyl acetate to the crude residue, stir, cool to room temperature, and continue stirring for 2 hours to induce precipitation.

-

Filtration : Filter the solid product, wash with ethyl acetate, and dry under vacuum to yield the deprotected amine hydrochloride salt[20].

Orthogonality and Strategic Applications

A key concept in complex synthesis is orthogonality , which refers to the ability to selectively remove one protecting group in the presence of others by using mutually exclusive reaction conditions[21]. The Cbz group is a vital component of many orthogonal protection schemes.

-

Stability Profile :

-

Stable to Base : The Cbz group is robust under the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group[4][5].

-

Stable to Mild Acid : It is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc (tert-butyloxycarbonyl) group[4][22].

-

This stability profile makes the Cbz group orthogonal to both Fmoc and Boc, two of the most important protecting groups in modern peptide synthesis[3][4][23]. This three-way orthogonality allows chemists to design sophisticated synthetic routes for complex peptides and other molecules, selectively deprotecting specific sites for further elaboration[24].

Caption: Decision workflow for choosing a Cbz deprotection strategy.

Comparative Analysis of Deprotection Strategies

The selection of a deprotection method is a critical decision based on substrate compatibility, safety, and scale.

| Deprotection Strategy | Reagents & Conditions | Key Advantages | Key Disadvantages & Limitations | Orthogonality |

| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH | Very mild, clean reaction; byproducts are volatile (toluene, CO₂); high yielding (>95%)[23]. | Reduces other functional groups (alkenes, alkynes, nitro groups, benzyl ethers); H₂ gas is flammable; catalyst can be pyrophoric[20][25]. | Orthogonal to Boc and Fmoc groups[23]. |

| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C in MeOH | Avoids hazardous H₂ gas; generally faster and safer for lab scale; microwave methods available for rapid cleavage[17][18]. | Donor may be incompatible with some substrates; still uses a catalyst that must be removed. | Orthogonal to Boc and Fmoc groups. |

| Acidolysis (Strong Acid) | HBr in Acetic Acid | Effective for substrates with reduction-sensitive groups; fast reaction times (1-4 hours)[23]. | Harsh conditions can cleave other acid-labile groups (like Boc) and may damage sensitive substrates[11][23]. | Not orthogonal to Boc. Orthogonal to Fmoc. |

| Acidolysis (Lewis Acid) | AlCl₃ in HFIP | Milder than HBr/AcOH; highly selective for Cbz over benzyl ethers and Fmoc groups; metal-free[19][24]. | Not orthogonal to Boc group; requires careful workup to remove Lewis acid[19]. | Orthogonal to Fmoc and Benzyl (Bn) ethers[24]. |

Conclusion

The benzyl carbamate (Cbz) protecting group, nearly a century after its inception, remains an indispensable tool for researchers, scientists, and drug development professionals. Its combination of stability, ease of introduction, and, most importantly, versatile and reliable deprotection options makes it exceptionally valuable. The classic hydrogenolysis route offers unparalleled mildness, while acid-based methods provide crucial orthogonality for molecules containing reducible functionalities. As synthetic chemistry continues to advance, the foundational strategies enabled by the Cbz group will undoubtedly continue to underpin the creation of complex and life-changing molecules.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]

-

Benzyl chloroformate - Wikipedia. Retrieved from [Link]

-

Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl) - ResearchGate. Retrieved from [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved from [Link]

- Bieg, T., & Szeja, W. (1985).

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30). Retrieved from [Link]

-

Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society. Retrieved from [Link]

-

Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Retrieved from [Link]

- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.

-

Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. Retrieved from [Link]

- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.

-

A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water - ResearchGate. (2016, May 21). Retrieved from [Link]

-

CBZ Protected Amino Acids - Vector Labs. Retrieved from [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. Retrieved from [Link]

-

Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic. (2010, March 15). Retrieved from [Link]

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.

- Senter, P. D., Pearce, W. E., & Greenfield, R. S. (1990). Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry, 55(9), 2975-2978.

-

Amine Protection and Deprotection - Master Organic Chemistry. Retrieved from [Link]

-

benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp - Reddit. (2017, October 16). Retrieved from [Link]

-

Cbz Protection - Common Conditions. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

-

Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Retrieved from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Retrieved from [Link]

-

Benzyl Chloroformate - Common Organic Chemistry. Retrieved from [Link]

-

Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups - ACS Publications. (2000, March 18). Retrieved from [Link]

-

Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Publications. (2004, November 17). Retrieved from [Link]

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - Taylor & Francis. (2025, November 17). Retrieved from [Link]

-

Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). Retrieved from [Link]

-

The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

-

Protec'ng Groups. Retrieved from [Link]

-

Introducing Our Latest Benzylcarbamate Derivatives at InnoPeptiChem. (2024, September 10). Retrieved from [Link]

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. Benzyl Chloroformate [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 20. tdcommons.org [tdcommons.org]

- 21. people.uniurb.it [people.uniurb.it]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for enzyme inhibition assay using Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate

Target Compound: Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate Primary Target: Prolyl Endopeptidase (PREP) / Prolyl Oligopeptidase (POP) Audience: Researchers, assay development scientists, and medicinal chemists.

Introduction & Mechanistic Rationale

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues. Because PREP is heavily implicated in the aggregation of alpha-synuclein and the modulation of neuroactive peptides, it has emerged as a high-value target for neurodegenerative diseases such as Parkinson's disease and various cognitive disorders[1].

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic, transition-state analog designed to inhibit PREP. The structural causality of its inhibition is highly specific:

-

Pyrrolidine Ring: Mimics the natural proline residue of the substrate, anchoring the compound deeply into the S1 specificity pocket of the PREP active site.

-

Benzyl Carboxylate (Cbz) Group: Occupies the S2/S3 subsites, mimicking the peptide backbone and providing critical hydrophobic interactions.

-

Cyclopentylcarbamoyl Group: Extends into the S1' pocket. The bulky cyclopentyl ring creates severe steric hindrance, preventing the catalytic triad (Ser554, Asp641, His680) from executing nucleophilic attack.

Because the amide bond linking the pyrrolidine and cyclopentyl groups is chemically stable against serine protease hydrolysis, the compound acts as a potent, reversible competitive inhibitor[2].

Mechanism of PREP inhibition by Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate.

Establishing a Self-Validating Assay System

To evaluate the IC50 of this compound accurately, we utilize a continuous fluorogenic assay using Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)[3]. Cleavage of the Pro-AMC bond releases highly fluorescent free AMC.

To ensure the protocol is a self-validating system , three mandatory controls must be integrated:

-

Vehicle Control (100% Activity): Contains enzyme, substrate, and the exact DMSO concentration used for the inhibitor. This establishes the maximum initial velocity ( V0 ) and validates that the solvent does not denature the enzyme.

-

Blank (0% Activity): Contains buffer, substrate, and DMSO, but no enzyme. This accounts for background fluorescence and validates that the substrate is not spontaneously hydrolyzing.

-

Positive Control: A well-characterized PREP inhibitor (e.g., KYP-2047) is run in parallel to validate the functional integrity and sensitivity of the specific enzyme batch.

Reagents and Materials

-

Enzyme: Recombinant human PREP (rhPREP), stored at -80°C.

-

Substrate: Z-Gly-Pro-AMC (10 mM stock in 100% DMSO).

-

Test Inhibitor: Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate (10 mM stock in 100% DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EDTA, 0.1% BSA.

-

Causality Note: DTT is critical because PREP contains free cysteine residues near the active site; oxidation leads to artifactual loss of activity. BSA prevents the highly lipophilic inhibitor from non-specifically adsorbing to the microplate walls.

-

-

Equipment: 96-well black, flat-bottom microplates (low-binding); Fluorescence microplate reader (Excitation: 360 nm / Emission: 460 nm).

Step-by-Step Experimental Protocol

Step-by-step workflow for the fluorogenic PREP enzyme inhibition assay.

Phase 1: Reagent Preparation

-

Prepare Assay Buffer: Freshly add 1 mM DTT to the Tris-HCl/EDTA/BSA buffer on the day of the experiment.

-

Prepare Enzyme Solution: Dilute rhPREP in Assay Buffer to a working concentration of 4 nM (final assay concentration will be 1 nM). Keep on ice.

-

Prepare Substrate Solution: Dilute the Z-Gly-Pro-AMC stock in Assay Buffer to a working concentration of 50 µM (final assay concentration will be 25 µM, which is near the Km to ensure sensitive competitive inhibition detection)[4].

Phase 2: Inhibitor Serial Dilution

-

Prepare a 10-point, 3-fold serial dilution of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate in 100% DMSO.

-

Dilute these DMSO stocks 1:25 in Assay Buffer to create "4x Working Inhibitor Solutions" containing 4% DMSO. (This ensures the final assay DMSO concentration is strictly maintained at 1%, preventing enzyme denaturation).

Phase 3: Assay Execution

-

Plate Setup: Add the components to the 96-well black microplate according to the Assay Setup Matrix (Table 1).

-

Pre-Incubation (Critical Step): Incubate the plate containing Buffer, Enzyme, and Inhibitor at 37°C for 15 minutes.

-

Causality Note: Many proline-derived PREP inhibitors exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competition, preventing artificially inflated IC50 values.

-

-

Initiation: Rapidly add 50 µL of the Substrate Solution to all wells using a multichannel pipette to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to the fluorescence reader. Measure fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 30 minutes at 37°C.

-

Causality Note: Kinetic reading is superior to endpoint reading because it allows you to calculate the initial velocity ( V0 ) strictly within the linear phase of the reaction (where <10% of the substrate is depleted).

-

Data Presentation & Analysis

Table 1: Assay Setup Matrix (Per Well)

| Component | Blank (µL) | Vehicle Control (µL) | Test Inhibitor (µL) |

| Assay Buffer | 25 | 0 | 0 |

| rhPREP (4 nM) | 0 | 25 | 25 |

| Inhibitor / Vehicle (4x) | 25 (4% DMSO) | 25 (4% DMSO) | 25 (Compound) |

| Z-Gly-Pro-AMC (50 µM) | 50 | 50 | 50 |

| Total Volume | 100 | 100 | 100 |

Data Processing

-

Calculate Initial Velocity ( V0 ): Extract the slope (RFU/min) from the linear portion of the kinetic progress curves for all wells.

-

Background Subtraction: Subtract the V0 of the Blank from all other wells.

-

Normalize Activity: Convert the inhibitor velocities to a percentage of the Vehicle Control velocity.

-

IC50 Determination: Plot the Log[Inhibitor] versus % Remaining Activity. Fit the data using a non-linear regression four-parameter logistic (4PL) equation (Hill Equation).

Table 2: Example IC50 Data Summary

| Compound | IC50 (nM) | Hill Slope | R² | Status |

| Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate | 45.2 ± 3.1 | -1.1 | 0.994 | Test |

| KYP-2047 | 2.1 ± 0.4 | -0.9 | 0.998 | Validated Control |

References

-

Title: Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy. Source: PubMed Central (NIH). URL: [Link]

-

Title: Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Source: PubMed Central (NIH). URL: [Link]

-

Title: A substrate-free activity-based protein profiling screen for the discovery of selective PREPL inhibitors. Source: PubMed Central (NIH). URL: [Link]

-

Title: Peptidomics of prolyl endopeptidase in the central nervous system. Source: PubMed Central (NIH). URL: [Link]

Application Note: High-Throughput Screening of Pyrrolidine Carboxamide Libraries for Direct InhA Inhibition

Introduction & Scientific Rationale

Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rapid emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The frontline antitubercular drug, isoniazid (INH), is a prodrug that requires enzymatic activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations within the katG gene account for approximately 50% of INH-resistant clinical isolates, creating a severe bottleneck in TB treatment[1]. Consequently, modern drug discovery has pivoted toward identifying novel therapeutics that directly inhibit the validated target of INH—enoyl-acyl carrier protein reductase (InhA)—without the prerequisite of KatG activation.

Pyrrolidine carboxamides have emerged as a highly potent, versatile class of direct InhA inhibitors[1]. Beyond their antitubercular efficacy, this chemical scaffold is actively being explored in oncology as dual EGFR/CDK2 inhibitors capable of triggering apoptosis in cancer cell lines[2], and as disruptors of the MDM2-p53 interaction[3]. This application note details the high-throughput screening (HTS) and iterative optimization workflows specifically tailored for discovering and validating pyrrolidine carboxamide-based inhibitors.

Mechanism of Action & Structural Biology

Caption: Mechanism of action showing direct InhA inhibition bypassing KatG resistance.

Pyrrolidine carboxamides occupy the enlarged substrate-binding cavity of InhA, an enzyme that naturally accommodates long-chain (C16–C56) fatty acyl substrates[1]. By binding directly to the active site, these compounds sterically block the natural substrate and halt the elongation of fatty acids essential for mycolic acid biosynthesis, leading to mycobacterial cell death.

Workflow: Iterative Library Synthesis and HTS

To efficiently explore the chemical space of the pyrrolidine carboxamide scaffold, modern drug discovery employs a microtiter parallel synthesis approach coupled with in situ biological screening[1].

Caption: Iterative workflow for pyrrolidine carboxamide library synthesis and HTS.

Causality Behind Experimental Choices:

-

ADME-Focused Virtual Screening: Prior to physical synthesis, virtual combinatorial libraries (often exceeding 17 million compounds) are filtered using 3D-QSAR pharmacophore models. This ensures the selected pyrrolidine carboxamides possess favorable pharmacokinetic profiles and oral bioavailability before resources are spent on synthesis.

-

Microtiter Synthesis: Conducting amide-forming reactions directly in 96- or 384-well plates allows for the rapid generation of focused libraries based on preliminary Structure-Activity Relationship (SAR) data[1].

-

In Situ Screening: Testing the crude reaction mixtures directly for InhA inhibition eliminates the bottleneck of compound purification. Only compounds showing >50% inhibition are subsequently synthesized at scale and purified for precise IC50 determination[1].

Experimental Protocol: High-Throughput InhA Inhibition Assay

This protocol describes a continuous spectrophotometric assay adapted for 384-well microtiter plates. The assay monitors the oxidation of NADH, the co-substrate for InhA, which correlates directly with enzyme activity.

Reagents & Materials

-

Enzyme: Recombinant M. tuberculosis InhA (purified to >95% homogeneity).

-

Substrates: 2-trans-dodecenoyl-CoA (DD-CoA) and NADH.

-

Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100. (Causality: Triton X-100 is critical to prevent non-specific compound aggregation and false-positive inhibition).

-

Library: Pyrrolidine carboxamide library dissolved in 100% DMSO.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 2X Enzyme Solution (20 nM InhA, 500 µM NADH in Assay Buffer) and a 2X Substrate Solution (100 µM DD-CoA in Assay Buffer). Keep on ice until use.

-

Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the pyrrolidine carboxamide library (from a 10 mM stock) into the wells of a clear-bottom 384-well UV-transparent plate.

-

Enzyme Pre-incubation: Add 25 µL of the 2X Enzyme Solution to each well. Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 15 minutes. (Causality: Pre-incubation is mandatory to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the catalytic reaction begins).

-

Reaction Initiation: Add 25 µL of the 2X Substrate Solution to all wells using a multichannel dispenser to initiate the reaction. Final assay concentrations: 10 nM InhA, 250 µM NADH, 50 µM DD-CoA, 0.2% DMSO.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm ( A340 ) continuously for 20 minutes at 25°C.

-

Self-Validating Controls:

-

Positive Control (100% Inhibition): 10 µM of a known potent pyrrolidine carboxamide (e.g., compound d6) or Triclosan[1].

-

Negative Control (0% Inhibition): 0.2% DMSO vehicle.

-

Quality Control & Data Analysis

Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. The assay robustness must be validated using the Z'-factor equation:

Z′=1−∣μpos−μneg∣3(σpos+σneg)Note: A Z'-factor > 0.6 indicates an excellent assay window suitable for HTS campaigns.

Quantitative Data Presentation: SAR and Hit Triage

The application of this iterative screening approach has yielded significant improvements in potency. The introduction of bulky, hydrophobic polyaromatic moieties at the ring A and ring C positions of the pyrrolidine carboxamide scaffold dramatically increases hydrophobic contacts within the flexible InhA binding pocket[1].

Table 1: Representative SAR Progression of Pyrrolidine Carboxamide InhA Inhibitors

| Compound ID | Ring A Substitution | Ring C Substitution | Initial Screening (% Inhibition at 15 µM) | IC50 (µM) |

| s1 (Lead) | Unsubstituted Phenyl | Cyclohexyl | 45% | 10.66 |

| d6 | Unsubstituted Phenyl | Cyclohexyl (Modified Core) | 52% | 10.05 |

| s14 | 3-Isopropoxy Phenyl | Cyclohexyl | >50% | N/A |

| s15 | 3-Isopropyl Phenyl | Cyclohexyl | >50% | 5.55 |

| Optimized Hit | Polyaromatic Moiety | Substituted Phenyl | >90% | 0.062 (62 nM) |

Data synthesized from high-throughput screening and iterative microtiter library optimization[1]. The 160-fold gain in potency highlights the flexibility of the InhA active site to accommodate novel ligands.

Conclusion

The high-throughput screening of pyrrolidine carboxamide libraries represents a paradigm shift in the discovery of direct InhA inhibitors. By combining in silico pharmacophore modeling, microtiter parallel synthesis, and continuous kinetic screening, researchers can rapidly bypass the resistance mechanisms associated with traditional prodrugs like isoniazid. As this chemical class continues to demonstrate vast therapeutic versatility—from antitubercular agents to targeted anticancer therapeutics[2][3]—robust, self-validating HTS protocols will remain foundational to successful drug development.

References

- Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)

- Source: mdpi.

- Source: nih.

- Source: benchchem.

Sources

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Characterization and Use of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate as a Putative Chemical Probe

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization and application of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate, a novel compound with potential as a chemical probe. Recognizing that this molecule is not yet extensively characterized in the public domain, these application notes are structured as a roadmap for its validation and use. The protocols herein are based on established best practices in chemical biology for developing and utilizing small molecules to interrogate biological systems.[1][2][3][4] We will cover essential stages from initial physicochemical characterization to in-cell target engagement and preliminary steps for in vivo application. Our objective is to equip researchers with the necessary experimental frameworks to rigorously validate this compound and unlock its potential for target discovery and validation.

Introduction: The Role and Rigor of Chemical Probes

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound. Its structural features, including a pyrrolidine core, suggest potential interactions with a variety of protein classes. These application notes will guide the user through a systematic process to:

-

Establish the fundamental properties of the compound.

-

Identify its molecular target(s) in a cellular context.

-

Validate its utility as a selective modulator of its target.

-

Provide protocols for its application in biological research.

This guide is designed to be a self-validating system, where the causality behind experimental choices is explained, fostering a deep understanding of the principles of chemical probe development.

Initial Physicochemical and In Vitro Characterization

Before embarking on complex cellular experiments, it is crucial to establish the fundamental physicochemical properties of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate.

Purity and Identity Confirmation

Rationale: Impurities can lead to off-target effects and confounding results. It is essential to work with a highly pure compound.

Protocol:

-

Identity Confirmation: Confirm the chemical structure using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

-

Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity should be ≥95%, ideally >99%.

Solubility Determination

Rationale: Poor solubility can lead to inaccurate concentration measurements and compound precipitation in assays.

Protocol: